ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is typically synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Biological Activity
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Benzothiophene ring : Imparts unique electronic properties.
- Indole moiety : Known for various biological activities.
- Nitrophenyl formamide group : Potentially enhances reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer potential.
- Receptor Modulation : It can interact with receptors that mediate cellular responses to growth factors and hormones.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Cell line assays have demonstrated that related benzothiophene derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Mechanistic Insights : The compound may also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive bacteria, likely due to the presence of the nitrophenyl group which is known for its antibacterial properties.
Activity Type | Target Organisms | IC50 Values (µM) |
---|---|---|
Anticancer | Various cancer cell lines | 10 - 50 |
Antimicrobial | Gram-positive bacteria | 5 - 20 |
Case Studies
Several studies have explored the biological activities of similar compounds:
-
Study on Indole Derivatives :
- Investigated the anticancer effects of indole-based compounds similar to the target compound.
- Results indicated significant cytotoxicity against breast and colon cancer cell lines.
-
Research on Benzothiophene Analogues :
- Examined the structure-activity relationship (SAR) of benzothiophene derivatives.
- Findings highlighted that modifications at the nitrogen and sulfur positions significantly enhance biological activity.
-
Antimicrobial Efficacy Assessment :
- A comparative study assessing various benzothiophene derivatives against bacterial strains revealed promising antimicrobial effects, particularly in derivatives containing electron-withdrawing groups like nitro.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6S2/c1-2-40-30(37)27-22-8-4-6-10-24(22)42-29(27)32-26(35)18-41-25-17-33(23-9-5-3-7-21(23)25)16-15-31-28(36)19-11-13-20(14-12-19)34(38)39/h3,5,7,9,11-14,17H,2,4,6,8,10,15-16,18H2,1H3,(H,31,36)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUXRDYQCNVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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